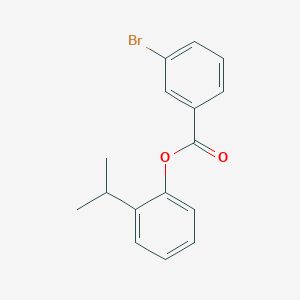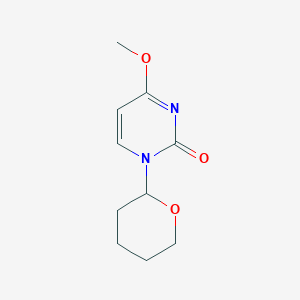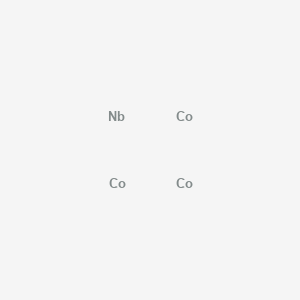
Cobalt;niobium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt-niobium is an intermetallic compound formed by the combination of cobalt and niobium. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of cobalt and niobium results in a material that exhibits excellent mechanical strength, high-temperature stability, and unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and niobium powders at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The powders are mixed in stoichiometric ratios and heated to temperatures ranging from 1000°C to 1500°C. The resulting product is then cooled and annealed to achieve the desired phase and microstructure.
Industrial Production Methods: In industrial settings, cobalt-niobium compounds are often produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a high-temperature furnace, followed by rapid cooling to form the desired intermetallic compound. The use of high-purity starting materials and controlled atmospheres is crucial to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of cobalt-niobium can lead to the formation of cobalt oxide and niobium oxide, which are useful in catalytic applications. Reduction reactions can be used to revert the oxides back to the metallic state.
Common Reagents and Conditions: Common reagents used in the chemical reactions of cobalt-niobium include oxygen, hydrogen, and various acids and bases. Oxidation reactions typically occur at elevated temperatures in the presence of oxygen or air. Reduction reactions often involve the use of hydrogen gas or reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from the chemical reactions of cobalt-niobium include cobalt oxide, niobium oxide, and various mixed oxides. These products have applications in catalysis, electronics, and materials science.
科学研究应用
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions. In biology and medicine, cobalt-niobium compounds are being investigated for their potential use in biomedical implants and drug delivery systems due to their biocompatibility and unique electronic properties. In industry, these compounds are used in the production of high-performance alloys and coatings that require excellent mechanical strength and high-temperature stability.
作用机制
The mechanism by which cobalt-niobium compounds exert their effects is primarily related to their electronic and catalytic properties. The presence of cobalt provides redox activity, while niobium contributes to the stability and structural integrity of the compound. The combination of these elements results in a material that can effectively catalyze various chemical reactions and exhibit unique electronic behavior. Molecular targets and pathways involved in the action of cobalt-niobium compounds include the activation of hydrogen and oxygen molecules, as well as the stabilization of reactive intermediates.
相似化合物的比较
Cobalt-niobium compounds can be compared to other intermetallic compounds such as cobalt-tantalum and cobalt-titanium. While all these compounds exhibit high mechanical strength and stability, cobalt-niobium stands out due to its unique electronic properties and catalytic activity. Similar compounds include cobalt-tantalum, cobalt-titanium, and cobalt-molybdenum, each of which has its own set of properties and applications. Cobalt-niobium’s combination of redox activity and structural stability makes it particularly suitable for applications in catalysis and high-performance materials.
属性
CAS 编号 |
12017-54-8 |
|---|---|
分子式 |
Co3Nb |
分子量 |
269.70595 g/mol |
IUPAC 名称 |
cobalt;niobium |
InChI |
InChI=1S/3Co.Nb |
InChI 键 |
FFQSRQVDFVYCSH-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


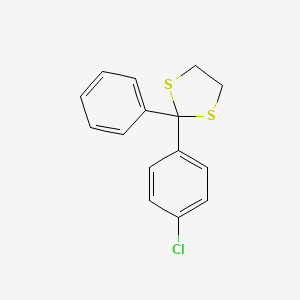
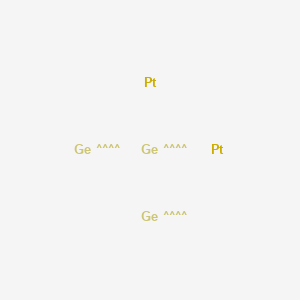
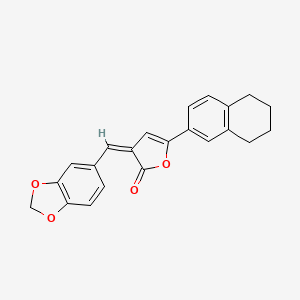
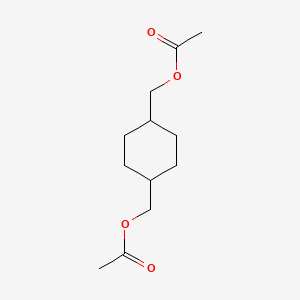
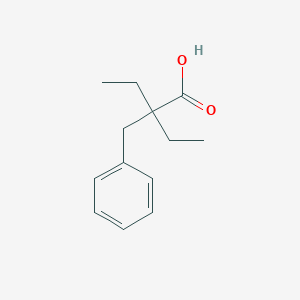
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
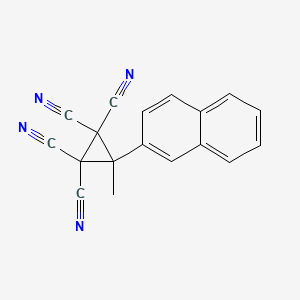
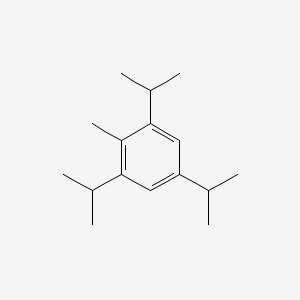
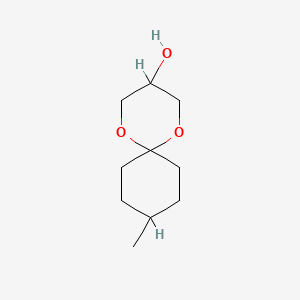

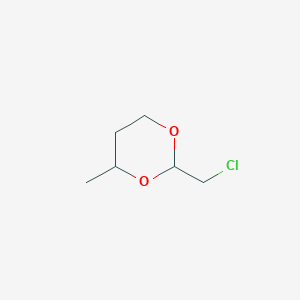
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
